ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate
Overview
Description
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is a heterocyclic compound that features a unique fusion of thieno and chromene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted benzaldehyde and a thiophene derivative, the reaction proceeds through a series of steps including condensation, cyclization, and esterification .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and esterification processes. The scalability of these methods is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Scientific Research Applications
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the fluorine and thieno groups.
2-Amino-8-fluoro-4H-chromene-3-carboxylate: Lacks the ethyl ester group.
Ethyl 2-amino-4H-thieno[3,2-c]chromene-3-carboxylate: Similar structure but without the fluorine atom.
Uniqueness
Ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate is unique due to the presence of both fluorine and thieno groups, which can significantly influence its chemical reactivity and biological activity. These structural features make it a valuable compound for various applications .
Properties
IUPAC Name |
ethyl 2-amino-8-fluoro-4H-thieno[3,2-c]chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO3S/c1-2-18-14(17)11-9-6-19-10-4-3-7(15)5-8(10)12(9)20-13(11)16/h3-5H,2,6,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMRDGMJLPNKMW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1COC3=C2C=C(C=C3)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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